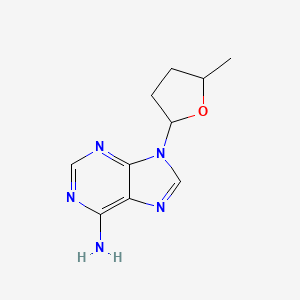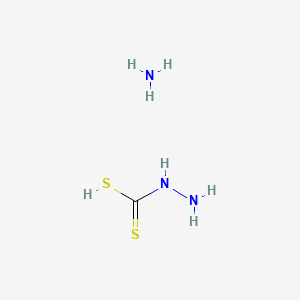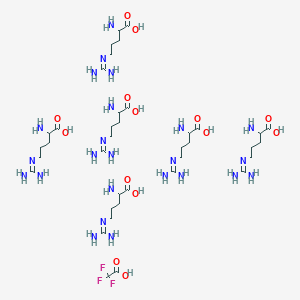![molecular formula C5H13NS B12088929 Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)
Ethyl[2-(methylsulfanyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl[2-(methylsulfanyl)ethyl]amine is an organic compound with the molecular formula C5H13NS It is a derivative of ethanamine, where the ethyl group is substituted at the nitrogen atom, and a methylsulfanyl group is attached to the ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[2-(methylsulfanyl)ethyl]amine typically involves the alkylation of 2-(methylsulfanyl)ethylamine with ethyl halides under basic conditions. The reaction can be represented as follows:
2-(methylsulfanyl)ethylamine+ethyl halide→this compound+halide salt
Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the methylsulfanyl group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylamine moiety, where the ethyl group can be replaced by other alkyl or aryl groups using appropriate alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, aryl halides, sodium hydroxide or potassium carbonate as base.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl substituted amines.
Aplicaciones Científicas De Investigación
Ethyl[2-(methylsulfanyl)ethyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl[2-(methylsulfanyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways, influencing cellular functions and physiological responses.
Comparación Con Compuestos Similares
Ethyl[2-(methylsulfanyl)ethyl]amine can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group. It exhibits different reactivity and applications.
Ethyl[2-(methylsulfanyl)propyl]amine: Contains a propyl chain, leading to variations in physical and chemical properties.
2-(Methylsulfanyl)ethylamine: Lacks the ethyl substitution, resulting in different biological and chemical behavior.
Propiedades
Fórmula molecular |
C5H13NS |
|---|---|
Peso molecular |
119.23 g/mol |
Nombre IUPAC |
N-ethyl-2-methylsulfanylethanamine |
InChI |
InChI=1S/C5H13NS/c1-3-6-4-5-7-2/h6H,3-5H2,1-2H3 |
Clave InChI |
GEFMUUGSTDXPSY-UHFFFAOYSA-N |
SMILES canónico |
CCNCCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide](/img/structure/B12088856.png)

![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)
![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)



![4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B12088904.png)





